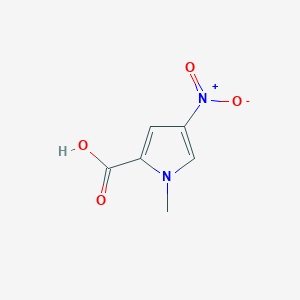

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-4-nitropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-7-3-4(8(11)12)2-5(7)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGNYFQOFWUIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371700 | |

| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-78-8 | |

| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-nitropyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, a key intermediate in the synthesis of antimicrobial compounds. This document consolidates available data on its physical and chemical characteristics, spectroscopic profile, and its role in the development of novel therapeutic agents.

Core Chemical Properties

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, with the CAS number 13138-78-8, is a pyrrole derivative characterized by a methyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position. Its chemical structure plays a significant role in its reactivity and utility as a building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄ | |

| Molecular Weight | 170.12 g/mol | |

| IUPAC Name | 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid | |

| Canonical SMILES | CN1C=C(--INVALID-LINK--[O-])C=C1C(=O)O | |

| InChI Key | GEGNYFQOFWUIFG-UHFFFAOYSA-N |

Spectroscopic Data Analysis

Detailed experimental spectra for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid are not publicly available. However, an analysis of the expected spectral characteristics can be inferred from the known properties of its functional groups and related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the methyl protons, the two pyrrole ring protons, and the carboxylic acid proton. The N-methyl group would likely appear as a singlet. The chemical shifts of the pyrrole protons would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid.

-

A strong C=O stretching band for the carboxylic acid carbonyl group.

-

N-O stretching bands for the nitro group.

-

C-H stretching and bending bands for the pyrrole ring and methyl group.

-

C-N stretching vibrations.

Synthesis and Reactivity

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a crucial precursor in the synthesis of lexitropsins and distamycin analogs, which are known for their antimicrobial activities. The synthesis of these more complex molecules often involves the coupling of this pyrrole carboxylic acid with other heterocyclic building blocks.

The general synthetic pathway to lexitropsins highlights the importance of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid as a foundational unit.

Caption: General synthetic route to Lexitropsin analogs.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid was not found in the immediate search results, the synthesis of related pyrrole derivatives often involves standard organic chemistry techniques. A general procedure for the synthesis of similar compounds can be outlined as follows:

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis.

Biological Activity and Applications

The primary documented application of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is as an intermediate in the synthesis of lexitropsins. These synthetic molecules are designed to bind to the minor groove of DNA and have demonstrated significant antimicrobial properties.

Lexitropsins derived from this precursor have shown activity against a range of bacteria and fungi. For example, certain lexitropsin derivatives exhibit potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) in the range of 0.1-5 µg/mL. Antifungal activity has also been observed against Aspergillus niger and Candida albicans with MICs in the range of 20-50 µg/mL.

While the biological activity of the final lexitropsin products is well-documented, specific quantitative data on the antimicrobial or cytotoxic activity of the 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid precursor itself is not extensively reported. Its primary role appears to be as a crucial structural component for building these biologically active molecules. The presence of the nitro group is an important feature, as it can be a precursor to an amino group, which is often essential

A Technical Guide to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid: Physicochemical Characteristics, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound belonging to the nitropyrrole class of molecules. This class has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its members, including antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a proposed experimental protocol for its synthesis, and an exploration of its potential biological significance and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Characteristics

Table 1: Physicochemical Properties of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid and its Esters

| Property | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |

| CAS Number | 13138-78-8 | 13138-76-6 | Not available |

| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄[1][] | C₈H₁₀N₂O₄ |

| Molecular Weight | 170.12 g/mol | 184.15 g/mol [] | 198.17 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | 305.2 °C at 760 mmHg[1][] | Data not available |

| Density | Data not available | 1.36 g/cm³[1][] | Data not available |

| pKa | 3.49 ± 0.41 (Predicted) | Not applicable | Not applicable |

| logP | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

A common and effective method for the synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is the hydrolysis of its corresponding ester, such as the methyl or ethyl ester. The following protocol outlines a general procedure for this transformation.

Objective: To synthesize 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid via the hydrolysis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Ethanol

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent such as methanol or a mixture of methanol and water.

-

Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (typically 1.5 to 2 equivalents).

-

Hydrolysis: Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the organic solvent (methanol/ethanol) using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Wash the aqueous solution with a non-polar organic solvent like hexane or diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 using a 1M HCl solution. A precipitate of the carboxylic acid should form.

-

-

Isolation and Purification:

-

Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Characterization:

The identity and purity of the synthesized 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the pyrrole ring protons, the N-methyl protons, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm) and the carbons of the pyrrole ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretching vibration (around 1700-1725 cm⁻¹).

Visualizations

Caption: Synthetic workflow for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid are limited, the broader class of nitropyrrole derivatives has demonstrated significant biological activity, particularly as antibacterial and anticancer agents.

The biological effects of these compounds are often attributed to the presence of the nitro group, which is a strong electron-withdrawing group. This feature can enable the molecule to participate in various biological redox processes and interact with critical cellular macromolecules.

Potential Mechanisms of Action:

-

Antibacterial Activity: Nitropyrrole compounds may exert their antibacterial effects through multiple mechanisms. One proposed pathway involves the enzymatic reduction of the nitro group within bacterial cells to form reactive nitroso and hydroxylamino derivatives. These reactive species can then induce oxidative stress, damage cellular components like DNA and proteins, and disrupt essential metabolic pathways, ultimately leading to bacterial cell death.

-

Anticancer Activity: The anticancer potential of nitropyrrole derivatives is an active area of research. Similar to their antibacterial mechanism, the bioreduction of the nitro group in the hypoxic environment of tumors can generate cytotoxic reactive oxygen species (ROS). Additionally, these compounds may interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Potential targets could include protein kinases, DNA topoisomerases, or transcription factors.

Caption: Proposed mechanisms of action for nitropyrrole derivatives.

Conclusion

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. While a complete experimental profile of its physicochemical properties remains to be fully elucidated, this guide provides a solid foundation based on available data and established chemical principles. The proposed synthetic route offers a practical approach for its preparation, and the outlined potential mechanisms of action provide a starting point for future biological and pharmacological studies. Further research into the specific molecular targets and signaling pathways affected by this compound is warranted to fully unlock its therapeutic potential.

References

An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid: Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of lexitropsins and distamycin analogs, which exhibit antimicrobial properties. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound. While a definitive crystal structure for the acid is not publicly available, this guide synthesizes data from its ester derivatives and related compounds to provide a robust model of its structural and electronic characteristics. Detailed spectroscopic data, extrapolated from its esters, are presented alongside proposed experimental protocols for its synthesis and characterization. This document aims to be a foundational resource for researchers engaged in the development of novel therapeutics based on the pyrrole scaffold.

Molecular Structure and Bonding

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid possesses a planar five-membered pyrrole ring, a key feature for its biological activity. The pyrrole ring is substituted at the 1-position with a methyl group, at the 2-position with a carboxylic acid group, and at the 4-position with a nitro group.

The bonding within the pyrrole ring is characterized by delocalized π-electrons, conferring aromatic character to the heterocycle. The nitrogen atom's lone pair of electrons participates in the π-system, which influences the electron density distribution across the ring. The electron-withdrawing nature of the nitro group at the 4-position and the carboxylic acid group at the 2-position significantly impacts the electronic properties of the pyrrole ring, making it electron-deficient. This electronic feature is crucial for its role in interacting with biological macromolecules.

The N-methyl group introduces a slight steric and electronic perturbation. The carboxylic acid group is capable of acting as a hydrogen bond donor and acceptor, a critical feature for receptor binding. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the pyrrole ring and can participate in hydrogen bonding.

Caption: 2D structure of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

Quantitative Data

While crystallographic data for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is not available in the public domain, the following tables summarize key physical and spectroscopic properties, with data for the acid inferred from its methyl and ethyl esters where necessary.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄ | - |

| Molecular Weight | 170.12 g/mol | [1] |

| CAS Number | 13138-78-8 | [2] |

Table 2: Spectroscopic Data (Inferred from Esters)

| Spectroscopy | Peak/Shift | Assignment |

| ¹H NMR | ~3.9 ppm (s, 3H) | N-CH₃ |

| ~7.0-7.5 ppm (d, 1H) | Pyrrole H | |

| ~7.8-8.2 ppm (d, 1H) | Pyrrole H | |

| >10 ppm (br s, 1H) | COOH | |

| ¹³C NMR | ~37 ppm | N-CH₃ |

| ~110-140 ppm | Pyrrole C | |

| ~160-165 ppm | C=O (Carboxylic Acid) | |

| IR (cm⁻¹) | ~3200-3400 (broad) | O-H stretch (Carboxylic Acid) |

| ~1680-1710 | C=O stretch (Carboxylic Acid) | |

| ~1500-1550 & ~1300-1350 | NO₂ asymmetric & symmetric stretch |

Experimental Protocols

Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid

A common synthetic route to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid involves the nitration of a 1-methyl-1H-pyrrole-2-carboxylate precursor, followed by hydrolysis of the ester.

Caption: General synthetic workflow for the target compound.

Detailed Protocol:

-

Nitration: To a solution of methyl 1-methyl-1H-pyrrole-2-carboxylate in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is then poured onto ice, and the precipitated solid is collected by filtration. The crude product, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, is washed with water and can be purified by recrystallization.

-

Hydrolysis: The purified ester is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide.

-

Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Biological Activity and Signaling Pathways

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a precursor for the synthesis of DNA-binding polyamides like lexitropsins. These molecules bind to the minor groove of DNA, interfering with DNA replication and transcription, which is the basis of their antimicrobial activity. The nitro group on the pyrrole ring is crucial for this interaction, often participating in hydrogen bonding with the DNA base pairs.

While a specific signaling pathway directly initiated by 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid itself is not well-documented, its derivatives are known to function as DNA intercalating agents.

Caption: Postulated mechanism of action for derivatives.

Conclusion

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a vital synthon in the development of antimicrobial agents. Its molecular structure, characterized by an electron-deficient aromatic pyrrole ring, is finely tuned for interaction with biological targets. While direct experimental data on the acid is limited, analysis of its ester derivatives provides a solid foundation for understanding its chemical and physical properties. Further research, particularly crystallographic studies, would be invaluable in providing a more detailed picture of its three-dimensional structure and informing the rational design of new and more potent therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules, including DNA-binding agents and antimicrobial compounds.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application in research and drug development. This technical guide synthesizes the available information on the solubility and stability of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid and provides standardized experimental protocols for their determination. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its characterization.

Chemical Profile

| Identifier | Value |

| IUPAC Name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid |

| CAS Number | 13138-78-8[1] |

| Molecular Formula | C₆H₆N₂O₄[1] |

| Molecular Weight | 170.12 g/mol |

| Structure | A pyrrole ring substituted with a methyl group at position 1, a nitro group at position 4, and a carboxylic acid at position 2.[1] |

Solubility Profile

Direct quantitative solubility data for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is not extensively reported in the literature. However, based on its chemical structure and information from related studies, a qualitative solubility profile can be inferred. The presence of a polar carboxylic acid group and a nitro group suggests some potential for aqueous solubility, while the methylated pyrrole ring provides lipophilic character.

Qualitative Solubility Observations:

| Solvent | Solubility | Source/Inference |

| Water | Low | A study mentions its "low aqueous solubility".[3] The lipophilic pyrrole ring likely limits its solubility in aqueous media. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A study determined a property of a related compound in DMSO due to its low aqueous solubility, suggesting good solubility of the parent compound in DMSO.[3] |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent in synthesis reactions involving this compound.[2] |

| Methanol (MeOH) | Soluble | Utilized as a solvent during the synthesis of the parent compound.[2][3] |

| Dichloromethane (DCM) | Soluble | Employed as a solvent in the preparation of the corresponding acid chloride.[4] |

Proposed Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid in various solvents.

Materials:

-

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, methanol, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) to create a standard curve for HPLC analysis.

-

Equilibration: Add an excess amount of the solid compound to a known volume of the test solvent in a vial.

-

Shaking: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC standard curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Profile

Potential Degradation Pathways:

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be susceptible to decarboxylation.

-

Hydrolysis: While generally stable, prolonged exposure to extreme pH conditions could potentially lead to degradation.

-

Photodegradation: The nitroaromatic system may be sensitive to light, potentially leading to degradation upon prolonged exposure.

Proposed Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Materials:

-

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-intensity light source (photostability chamber)

-

Oven for thermal stress

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

-

Basic Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

-

Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80 °C).

-

Photodegradation: Expose the solid compound and the stock solution to a high-intensity light source.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Evaluation:

-

Determine the percentage of the parent compound remaining at each time point.

-

Identify and characterize any significant degradation products using PDA and/or MS data.

-

Visualizing the Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical entity like 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

Caption: Workflow for solubility and stability assessment.

Conclusion

While direct, quantitative data on the solubility and stability of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is sparse in the public domain, its chemical structure and use in organic synthesis provide valuable qualitative insights. It is likely poorly soluble in aqueous solutions and more soluble in organic solvents like DMSO and THF. Its stability is sufficient for typical synthetic procedures. For drug development and other applications requiring precise data, the experimental protocols outlined in this guide provide a robust framework for determining its thermodynamic solubility and degradation profile under various stress conditions. A systematic characterization of these properties is essential for unlocking the full potential of this versatile chemical intermediate.

References

Spectroscopic Analysis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid and Its Esters: A Technical Guide

This technical guide provides a summary of available spectroscopic data for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid and its common ester derivatives. Due to the limited availability of a complete public dataset for the free carboxylic acid, this document primarily details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for its methyl and ethyl esters. The methodologies presented are based on standard laboratory protocols for the analysis of small organic molecules and aromatic nitro compounds.

Spectroscopic Data Summary

Table 1: ¹³C NMR Spectroscopic Data for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, ethyl ester

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available | Requires specialized access |

Note: While a record for the ¹³C NMR spectrum of the ethyl ester exists, the complete, peak-by-peak data is not publicly accessible without a subscription to specialized databases.[1]

Table 2: ¹H NMR Spectroscopic Data for Methyl 4-nitro-1H-pyrrole-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Specific peak data not publicly detailed | - | - | - |

Note: ¹H NMR spectra for Methyl 4-nitro-1H-pyrrole-2-carboxylate are available in spectral databases, but detailed chemical shift and coupling constant information is often behind a paywall.[2]

Table 3: Key IR Absorption Bands for Aromatic Nitro Compounds and Carboxylic Acids

| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected for Target Molecule |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid dimer) | Yes |

| ~3100 | C-H stretch (Aromatic) | Yes |

| ~2950 | C-H stretch (Aliphatic -CH₃) | Yes |

| 1760-1690 | C=O stretch (Carboxylic acid) | Yes |

| 1550-1475 | NO₂ asymmetric stretch | Yes |

| 1360-1290 | NO₂ symmetric stretch | Yes |

| 1320-1210 | C-O stretch (Carboxylic acid) | Yes |

Note: This table is based on typical ranges for the functional groups present in 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid.[3][4][5][6] The IR spectrum for methyl 4-nitro-1H-pyrrole-2-carboxylate has been recorded, indicating the feasibility of such analysis.[2]

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| Not available | No specific mass spectrum data found for the free acid. |

Note: The molecular weight of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is 184.12 g/mol . In mass spectrometry, one would expect to observe the molecular ion peak [M]⁺ or adducts such as [M+H]⁺, [M+Na]⁺, etc., depending on the ionization technique used.

Experimental Protocols

The following are detailed, representative methodologies for obtaining the spectroscopic data discussed.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon and proton framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids to ensure the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately -2 to 16 ppm.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16 to 64 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Mix thoroughly to ensure a homogeneous sample.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands corresponding to the functional groups of the molecule.

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be directly infused into the mass spectrometer or injected into an LC system for separation prior to analysis.

-

-

Acquisition:

-

Calibrate the mass spectrometer using a known reference compound.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

-

Set the mass range to be scanned (e.g., m/z 50-500).

-

-

Data Analysis:

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual representation of the data obtained.

Caption: Workflow for the spectroscopic analysis of a small organic molecule.

Caption: How different spectroscopic techniques probe the molecular structure.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Nitropyrrole Compounds

<Step>

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the biological activities of nitropyrrole compounds, a class of molecules characterized by a pyrrole ring bearing one or more nitro groups. These compounds, both from natural and synthetic origins, have garnered significant attention for their potent and diverse therapeutic potential. This document consolidates quantitative data, details essential experimental protocols, and visualizes key biological pathways to serve as a comprehensive resource for the scientific community.

Antimicrobial Activity of Nitropyrrole Compounds

Nitropyrrole derivatives are well-documented for their broad-spectrum antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi.[1][2] The naturally occurring antibiotic Pyrrolnitrin, produced by Pseudomonas species, is a prominent example, exhibiting potent antifungal activity and moderate action against Gram-positive bacteria.[1][3] The nitro group is often crucial for this activity, with some synthetic 4-nitropyrrole-based compounds showing potency equal to or greater than standard antibiotics like ciprofloxacin and amphotericin B.[4]

The antimicrobial efficacy of nitropyrrole compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[5]

| Compound/Class | Target Organism | MIC (µg/mL) | Reference |

| Pyrrolnitrin | Staphylococcus aureus | 50 | [1] |

| Pyrrolnitrin | Bacillus subtilis | 0.78 | [1] |

| Pyrrolnitrin | Candida albicans | 10 | [1] |

| Pyrrolnitrin | Aspergillus niger | 12.5 | [1] |

| Pyrrolnitrin | Trichophyton rubrum | 1 | [1] |

| 4-Nitropyrrole-based 1,3,4-Oxadiazoles | Staphylococcus aureus (MSSA) | 0.39 - 1.56 | [4] |

| 4-Nitropyrrole-based 1,3,4-Oxadiazoles | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [4] |

| 4-Nitropyrrole-based 1,3,4-Oxadiazoles | Mycobacterium tuberculosis (Compound 5e) | 0.46 | [4] |

| 4-Nitropyrrole-based 1,3,4-Oxadiazoles | Antifungal Activity | 1.56 | [4] |

| Streptopyrroles B and C | Gram-positive bacteria | 0.7 - 2.9 µM | [6] |

| Phallusialides A and B | Staphylococcus aureus (MRSA) | 32 | [6] |

| Phallusialides A and B | Escherichia coli | 64 | [6] |

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][7]

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. After incubation, the lowest concentration that inhibits visible growth is identified as the MIC.[5]

Detailed Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the nitropyrrole compound. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]

-

Inoculum Preparation: Culture the test microorganism on an agar plate overnight. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[8] Dilute this suspension in the broth medium to achieve a final standardized inoculum concentration in each well.[8][9]

-

Inoculation: Transfer 100 µL of the standardized bacterial suspension into each well of the microtiter plate, starting from the lowest to the highest drug concentration.[8] Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific microorganism.[8][9]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Anticancer Activity of Nitropyrrole Compounds

Several nitropyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[11][12] For example, certain synthetic nitro-pyrrolomycins have shown potent activity against colon (HCT116) and breast (MCF-7) cancer cell lines.[13][14] The presence of the electron-withdrawing nitro group is considered a key contributor to this anticancer potential.[10]

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Nitro-Pyrrolomycins (e.g., PM 1) | HCT116 (Colon) | 1.30 ± 0.35 | [14] |

| Nitro-Pyrrolomycins (e.g., PM 1) | MCF-7 (Breast) | 1.22 ± 0.69 | [14] |

| Nitro-Pyrrolomycins (e.g., 5c) | HCT116 (Colon) | 7.64 ± 1.88 | [14] |

| Nitro-Pyrrolomycins (e.g., 5c) | MCF-7 (Breast) | 12.02 ± 2.85 | [14] |

| 2-Nitropyrrole Derivative (Compound 18) | T. cruzi amastigotes | 3.6 ± 1.8 | [15] |

| Phenylpyrroloquinolinones | HeLa (Cervical) | 0.0002 | [10] |

| Phenylpyrroloquinolinones | HT-29 (Colon) | 0.0001 | [10] |

| Phenylpyrroloquinolinones | MCF-7 (Breast) | 0.0002 | [10] |

| 5-Nitrofuran-2-yl-thiazolidinone (14b) | MCF-7 (Breast) | 0.85 | [16] |

| Pyrrole-based Chalcones | A549 (Lung) | More effective than cisplatin | [10] |

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17][18]

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[19]

-

Compound Treatment: Treat the cells with various concentrations of the nitropyrrole compound and incubate for a specified period (e.g., 48 or 72 hours).[13][20]

-

MTT Addition: Remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17] Incubate for 3-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent, such as MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol), to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Mechanisms of Action and Signaling Pathways

The biological effects of nitropyrrole compounds are mediated through various mechanisms, including the disruption of fundamental cellular processes and the modulation of critical signaling pathways.

The primary mechanism for the antifungal agent Pyrrolnitrin involves the inhibition of the respiratory electron transport system.[21] It disrupts cellular respiration by targeting enzymes such as succinate oxidase and NADH oxidase, leading to a breakdown of energy metabolism and subsequent cell death.[21][22] This disruption also secondarily impedes the synthesis of essential macromolecules like proteins, RNA, and DNA.[2]

In cancer cells, nitropyrrole derivatives can interfere with multiple signaling pathways that regulate cell growth, proliferation, and survival. While specific pathways can vary by compound, inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and downstream pathways such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, are common targets for anticancer drugs.[12][23] Inhibition of these pathways can halt the cell cycle and induce apoptosis (programmed cell death).[11]

This guide highlights the substantial therapeutic potential of nitropyrrole compounds. The provided data and protocols offer a foundational resource for further research and development in this promising area of medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. protocols.io [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Anti- Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. texaschildrens.org [texaschildrens.org]

- 21. journals.asm.org [journals.asm.org]

- 22. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]

- 23. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-78-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-78-8) is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted pyrrole ring, makes it a valuable building block for the synthesis of more complex molecules, including analogs of the DNA-binding antibiotics lexitropsin and distamycin. This document provides a comprehensive overview of the available technical data for this compound, including its chemical properties, inferred synthesis, and potential biological significance. Due to the limited availability of direct experimental data for this specific carboxylic acid in public literature, this guide also incorporates data from its closely related ester derivatives to provide a more complete profile.

Chemical Properties and Data

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of a methyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid at the 2-position significantly influences its chemical reactivity and potential biological activity. The nitro group acts as a strong electron-withdrawing group, which can impact the acidity of the carboxylic acid and the overall electron density of the pyrrole ring.

General Information

| Property | Value | Source |

| CAS Number | 13138-78-8 | Sigma-Aldrich[1] |

| Molecular Formula | C₆H₆N₂O₄ | Sigma-Aldrich[1] |

| Molecular Weight | 170.12 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid | LGC Standards[2] |

| Synonyms | 1-Methyl-4-nitropyrrole-2-carboxylic acid | LGC Standards[2] |

| Canonical SMILES | CN1C=C(C=C1C(=O)O)--INVALID-LINK--[O-] | LGC Standards[2] |

| InChI Key | GEGNYFQOFWUIFG-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Physical and Chemical Properties (Predicted and from Related Compounds)

| Property | Value (for Methyl Ester) | Source |

| Boiling Point | 305.2 °C at 760 mmHg | Echemi[3], BOC Sciences[] |

| Density | 1.36 g/cm³ | Echemi[3], BOC Sciences[] |

| Vapor Pressure | 0.000831 mmHg at 25°C | Echemi[3] |

| Refractive Index | 1.561 | Echemi[3] |

| Flash Point | 138.4 °C | Echemi[3] |

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations, likely involving the hydrolysis of its corresponding ester.

Inferred Synthesis Pathway: Hydrolysis of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate

The most probable method for the preparation of the target carboxylic acid is the hydrolysis of its methyl or ethyl ester. The methyl ester, methyl 1-methyl-4-nitropyrrole-2-carboxylate (CAS 13138-76-6), is commercially available.

DOT Script for Inferred Synthesis Pathway

Caption: Inferred synthesis pathway for the target compound.

General Experimental Protocol for Ester Hydrolysis

The following is a generalized protocol for the hydrolysis of a methyl ester to a carboxylic acid. This protocol would need to be optimized for the specific substrate.

-

Dissolution: Dissolve methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent mixture, such as methanol and water.

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the reaction mixture. Typically, 1.1 to 2 equivalents of the base are used.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Carefully acidify the mixture with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (typically pH 2-3).

-

The carboxylic acid product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Biological Activity and Applications

While specific quantitative biological data for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is scarce in the public domain, its structural motifs suggest potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.

Role as a Precursor for Lexitropsin and Distamycin Analogs

Commercial suppliers note that 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is used in the synthesis of lexitropsin and distamycin analogs, which are known to be DNA minor groove binding agents with antimicrobial properties. These molecules typically consist of linked N-methylpyrrole carboxamide units. The carboxylic acid functional group of the title compound is crucial for its incorporation into these polyamide chains through amide bond formation.

DOT Script for Application Workflow

Caption: General workflow for synthesizing lexitropsin analogs.

Potential Cytotoxicity

It has been stated that 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid has been shown to be cytotoxic to cancer cells. However, specific IC₅₀ values against particular cell lines are not available in the reviewed literature. The nitro-pyrrole moiety is a common feature in various biologically active compounds, and its presence is often associated with cytotoxic or antimicrobial effects.

Spectral Data (Inferred and from Related Compounds)

No experimentally obtained spectra for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid were found. The following represents expected spectral characteristics based on its structure and data from its methyl ester.

¹H NMR Spectroscopy (Predicted)

-

N-CH₃: A singlet peak expected around 3.8-4.0 ppm.

-

Pyrrole Protons: Two doublets in the aromatic region (around 7.0-8.0 ppm), corresponding to the protons at the 3- and 5-positions of the pyrrole ring.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR Spectroscopy (Predicted)

-

N-CH₃: A peak around 35-40 ppm.

-

Pyrrole Carbons: Four peaks in the aromatic region (approximately 110-140 ppm).

-

Carbonyl Carbon: A peak in the range of 160-175 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Strong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C-H Stretches: Absorptions around 2800-3000 cm⁻¹.

Conclusion

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a chemical intermediate with significant potential in the synthesis of bioactive molecules. While direct and detailed experimental data for this compound are limited in publicly accessible sources, its structural relationship to known biologically active pyrrole derivatives and its utility as a precursor for DNA-binding agents highlight its importance for further research. The information compiled in this guide, including inferred properties and synthetic methods, provides a foundational resource for scientists and researchers working with this compound. Further experimental investigation is warranted to fully characterize its properties and explore its full potential in drug discovery and development.

References

A Technical Guide to the Discovery and History of Substituted Nitropyrroles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, synthesis, and biological significance of substituted nitropyrroles. This class of heterocyclic compounds, characterized by a pyrrole ring bearing one or more nitro groups, encompasses a range of naturally occurring antibiotics and synthetically derived molecules with significant pharmacological potential. This document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Introduction to Substituted Nitropyrroles

The pyrrole moiety is a fundamental scaffold in numerous biologically active natural products and synthetic drugs.[1][2] The introduction of a nitro group to this five-membered aromatic heterocycle significantly influences its electronic properties and biological activity, giving rise to a unique class of compounds known as nitropyrroles.[3][4] These compounds have garnered considerable attention due to their diverse pharmacological activities, including potent antifungal, antibacterial, and anticancer properties.[1][5]

Naturally occurring nitropyrroles are relatively rare, with prominent examples including the β-nitropyrrole-containing pyrrolomycins and the α-nitropyrrole-containing nitropyrrolins and heronapyrroles.[3][4] The discovery of these natural products has spurred extensive research into the synthesis of novel substituted nitropyrrole derivatives with the aim of developing new therapeutic agents.[6][7]

Discovery and History of Key Substituted Nitropyrroles

The journey into the world of substituted nitropyrroles began with the isolation of potent antibiotics from microbial sources. This section details the discovery and historical context of seminal nitropyrrole compounds.

Pyrrolnitrin: A Pioneering Antifungal Agent

The history of substituted nitropyrroles is inextricably linked to the discovery of pyrrolnitrin [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole]. First isolated in 1964 from Pseudomonas pyrrocinia, pyrrolnitrin was identified as a phenylpyrrole derivative featuring two chlorine atoms and a nitro group.[8][9] Its discovery was a significant milestone, revealing a novel class of antifungal agents. Subsequent studies have shown that various species of Pseudomonas and Burkholderia produce pyrrolnitrin as a secondary metabolite derived from tryptophan.[8][10] The antifungal properties of pyrrolnitrin are attributed to its ability to inhibit the electron transport system in fungi.[10]

Other Naturally Occurring Nitropyrroles

Following the discovery of pyrrolnitrin, several other nitropyrrole-containing natural products have been identified, each with unique structural features and biological activities.

-

Pyrrolomycins: This family of antibiotics, characterized by a polyhalogenated nitropyrrole nucleus, exhibits a broad spectrum of biological activity.[2]

-

Nitropyrrolins and Heronapyrroles: These compounds belong to the α-nitropyrrole class of natural products.[3][4] The heronapyrroles, isolated from a marine-derived Streptomyces species, feature a rare 2-nitropyrrole motif attached to a farnesyl chain.[3][9]

Synthesis of Substituted Nitropyrroles

The development of synthetic routes to substituted nitropyrroles has been crucial for structure-activity relationship studies and the generation of novel analogs with improved therapeutic properties. Both the total synthesis of natural products and the development of general methodologies for constructing the nitropyrrole core have been areas of intense research.

Total Synthesis of Pyrrolnitrin and its Analogs

Early total syntheses of pyrrolnitrin were often lengthy and lacked the flexibility to produce a wide range of analogs.[6] More contemporary approaches have focused on developing more straightforward and versatile synthetic strategies. A notable approach involves the Suzuki-Miyaura cross-coupling of a pyrrole boronate ester with a substituted nitrobenzene.[6]

General Synthetic Methodologies

Several synthetic methods are employed for the preparation of substituted nitropyrroles:

-

Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[5][7][11] This method is valued for its operational simplicity and the ready availability of starting materials.[12]

-

[3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMIC): This reaction provides a versatile route to multi-substituted pyrroles, including nitropyrrole derivatives, by reacting TosMIC with electron-deficient alkenes.[13]

Biological Activity and Quantitative Data

Substituted nitropyrroles exhibit a wide range of biological activities. The nature and position of the substituents on the pyrrole ring play a critical role in determining their potency and selectivity.[5]

Antimicrobial Activity

The most well-documented activity of substituted nitropyrroles is their antimicrobial effect. Pyrrolnitrin and its analogs have demonstrated significant efficacy against a variety of fungal and bacterial pathogens.

Table 1: Antimicrobial Activity of Substituted Nitropyrroles

| Compound/Derivative | Target Organism | Activity Metric | Reported Value |

| Pyrrolnitrin Analog (V-h) | Alternaria solani | Fungicidal Activity | Excellent at 50 µg/mL |

| Pyrrolnitrin Analog (V-h) | Gibberella zeae | Fungicidal Activity | Excellent at 50 µg/mL |

| Pyrrolnitrin Analog (V-h) | Physalospora piricola | Fungicidal Activity | Excellent at 50 µg/mL |

| Pyrrolnitrin Analog (V-h) | Fusarium oxysporum | Fungicidal Activity | Excellent at 50 µg/mL |

| Pyrrolnitrin Analog (V-h) | Cercospora arachidicola | Fungicidal Activity | Excellent at 50 µg/mL |

| Mindapyrrole B | Pseudomonas aeruginosa | MIC | 8 µg/mL[14] |

| Mindapyrrole B | Enterococcus faecium | MIC | 8 µg/mL[14] |

Anticancer Activity

Several substituted pyrrole derivatives have shown promising anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[15]

Table 2: Anticancer Activity of Substituted Pyrroles

| Compound/Derivative | Target Cell Line | Activity Metric | Reported Value |

| 3-Aroyl-1-arylpyrrole (ARAP 22) | NCI-ADR-RES (Drug-Resistant) | Inhibition | Strong Inhibition |

| ARAP 22 | Medulloblastoma D283 | Growth Inhibition | Nanomolar concentrations[16] |

| ARAP 27 | Medulloblastoma D283 | Growth Inhibition | Nanomolar concentrations[16] |

| Pyrrolo[2,3-d]pyrimidine (1a) | A549 (Lung Carcinoma) | IC50 | 0.35 µM[15] |

| Pyrrolo[2,3-d]pyrimidine (1b) | PC-3 (Prostate Cancer) | IC50 | 1.04 µM[15] |

| Mindapyrrole B | MDCK (Canine Kidney) | IC50 | 67 µg/mL[14] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which substituted nitropyrroles exert their biological effects is crucial for drug development. This section outlines key signaling pathways targeted by these compounds and provides a generalized workflow for their discovery and evaluation.

Targeted Signaling Pathways

Substituted pyrrole derivatives have been shown to modulate several critical cellular signaling pathways implicated in cancer and other diseases.

-

Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole derivatives are potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents.[16]

-

Hedgehog Signaling Pathway: Some pyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers, including medulloblastoma.[16]

-

Apoptosis Induction: Many pyrrole-based anticancer compounds trigger programmed cell death (apoptosis) through both intrinsic and extrinsic signaling pathways, leading to the activation of caspases.[15]

Caption: Inhibition of the Hedgehog signaling pathway by substituted nitropyrroles.

Experimental Workflow for Discovery and Evaluation

The discovery and development of novel substituted nitropyrroles as therapeutic agents follow a structured workflow.

Caption: Generalized workflow for the discovery and development of substituted nitropyrrole-based drugs.

Experimental Protocols

Detailed and standardized methodologies are essential for the reproducibility of experimental results.

General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol describes a general method for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds.

Materials:

-

1,4-dicarbonyl compound (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (catalytic amount)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

To a solution of the 1,4-dicarbonyl compound in the chosen solvent, add the primary amine and the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted pyrrole.[17]

Protocol for the Synthesis of 3-Nitropyrrole

This protocol outlines a method for the nitration of pyrrole.

Materials:

-

Pyrrole (1.0 eq)

-

Sodium nitrite (3.0 eq)

-

Sodium persulfate (1.0 eq)

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction flask, combine pyrrole, sodium nitrite, and sodium persulfate in tetrahydrofuran.

-

Heat the reaction mixture at 60 °C.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, purify the crude product by column chromatography (ethyl ether:ethyl acetate = 4:1) to obtain 3-nitropyrrole.

Biosynthesis of Pyrrolnitrin

The biosynthesis of pyrrolnitrin from L-tryptophan in Pseudomonas fluorescens involves a four-step enzymatic pathway encoded by the prnABCD operon.[10][13]

-

Chlorination of L-tryptophan: The enzyme tryptophan 7-halogenase (PrnA) catalyzes the chlorination of L-tryptophan to 7-chloro-L-tryptophan.[10][13]

-

Ring Rearrangement and Decarboxylation: PrnB catalyzes the conversion of 7-chloro-L-tryptophan to monodechloroaminopyrrolnitrin.[10][13]

-

Second Chlorination: PrnC chlorinates monodechloroaminopyrrolnitrin to form aminopyrrolnitrin.[10][13]

-

Oxidation: Finally, PrnD oxidizes the amino group of aminopyrrolnitrin to a nitro group, completing the synthesis of pyrrolnitrin.[10][13]

Caption: Biosynthetic pathway of pyrrolnitrin from L-tryptophan.

Conclusion

Substituted nitropyrroles represent a fascinating and pharmacologically important class of heterocyclic compounds. From the initial discovery of the potent antifungal agent pyrrolnitrin to the ongoing development of novel synthetic derivatives with anticancer activity, this field continues to be a rich source of therapeutic innovation. The elucidation of their biosynthetic pathways, the development of efficient synthetic methodologies, and the detailed investigation of their mechanisms of action are all critical components in harnessing the full potential of substituted nitropyrroles in drug discovery and development. This guide provides a foundational understanding for researchers and scientists dedicated to advancing this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. DSpace [diposit.ub.edu]

- 3. researchgate.net [researchgate.net]

- 4. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iris.unipa.it [iris.unipa.it]

- 16. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Properties of Nitro-derivatives of Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of nitro-derivatives of pyrrole. These compounds are of significant interest due to their energetic properties and potential applications in materials science and as intermediates in the synthesis of pharmacologically active molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical workflow for thermochemical characterization to support research and development in this area.

Core Thermochemical Data

| Compound Name | Chemical Formula | Standard Enthalpy of Formation (ΔfH⦵) (kJ/mol) | Method |

| Pyrrole | C₄H₅N | 108.2 (gas) | Experimental |

| 1-Nitro-1H-pyrrole | C₄H₄N₂O₂ | Data not available | |

| 2-Nitro-1H-pyrrole | C₄H₄N₂O₂ | Data not available | |

| 3-Nitro-1H-pyrrole | C₄H₄N₂O₂ | Data not available | |

| 1,2,3-Trinitro-1H-pyrrole | C₄H₂N₄O₆ | Calculated data suggests high energy content[1] | Computational |

| 2,3,4-Trinitro-1H-pyrrole | C₄H₂N₄O₆ | Calculated data suggests high energy content[1] | Computational |

| 2,3,5-Trinitro-1H-pyrrole | C₄H₂N₄O₆ | Calculated data suggests high energy content[1] | Computational |

| 2,3,4,5-Tetranitro-1H-pyrrole | C₄H₂N₅O₈ | Calculated data suggests high energy content[1] | Computational |

Note: The stability of nitropyrrole derivatives is influenced by the position of the nitro group. For monosubstituted pyrroles, the stability follows the order: 2-nitro-1H-pyrrole (α-substitution) > 3-nitro-1H-pyrrole (β-substitution) > 1-nitro-1H-pyrrole (N-substitution). The lower stability of the N-nitro derivative is attributed to the less stable N-N bond compared to the C-N bond.[1] Several nitropyrrole derivatives, specifically 1,2,3-trinitro-1H-pyrrole, 2,3,4-trinitro-1H-pyrrole, 2,3,5-trinitro-1H-pyrrole, and 2,3,4,5-tetranitro-1H-pyrrole, have been identified through computational screening as potential high-energy-density molecules.[1]

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of nitro-derivatives of pyrrole involves a series of precise experimental techniques. The following protocols are standard for characterizing the energetic properties of such organic compounds.

Synthesis and Purification

The initial step involves the synthesis of the target nitropyrrole derivative. A common method for the nitration of pyrrole is the reaction with an equimolar mixture of nitric acid and acetic anhydride at low temperatures, which predominantly yields β-substituted products. Following synthesis, the compound must be purified to a high degree, typically by recrystallization or chromatography, to ensure the accuracy of subsequent thermochemical measurements.

Static-Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation in the solid state (ΔfH⦵(s)).

-

Apparatus: A static-bomb combustion calorimeter, which consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in a well-insulated container.

-

Procedure:

-

A precisely weighed pellet of the nitropyrrole sample is placed in a crucible inside the bomb.

-

A fuse wire is attached to the sample and connected to two electrodes.

-

The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

-

The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Corrections are applied for the combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and the air.

-

The standard molar enthalpy of combustion (ΔcH⦵) is determined from the energy of combustion.

-

The standard molar enthalpy of formation in the solid state is then calculated using Hess's Law.

-

High-Temperature Calvet Microcalorimetry

This method is employed to determine the standard molar enthalpy of sublimation (ΔsubH⦵).

-

Apparatus: A Calvet microcalorimeter, which is a highly sensitive heat-flux calorimeter.

-

Procedure:

-

A small, accurately weighed amount of the nitropyrrole sample is placed in a Knudsen effusion cell.

-

The cell is placed in the microcalorimeter at a constant high temperature.

-

The heat flow associated with the sublimation of the sample is measured as a function of time.

-

The standard molar enthalpy of sublimation is determined from the integrated heat flow and the mass of the sublimed sample.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These thermal analysis techniques provide information on the thermal stability and phase transitions of the compound.

-

TGA Procedure: A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting data provides information on decomposition temperatures and the presence of volatile components.

-

DSC Procedure: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This technique is used to determine melting points, enthalpies of fusion, and other phase transition temperatures and enthalpies.

Logical Workflow for Thermochemical Characterization

The comprehensive thermochemical characterization of a nitro-derivative of pyrrole follows a logical workflow that integrates experimental measurements and computational chemistry.

Caption: Workflow for the thermochemical characterization of nitropyrrole derivatives.

References

An In-depth Technical Guide to the Safe Handling of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid. The following guidelines are based on safety data for structurally related compounds and general principles of laboratory safety for handling nitro-containing heterocyclic compounds. It is imperative for users to conduct their own risk assessments before handling this chemical.

Introduction

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative. Compounds of this class are of interest in medicinal chemistry and drug development, particularly in the synthesis of antimicrobial agents like Lexitropsin and distamycin analogs[1]. The presence of a nitro group and a carboxylic acid function on the pyrrole ring suggests that this compound may have specific reactivity and biological activity, necessitating careful handling procedures. This guide provides a comprehensive overview of the known safety and handling information extrapolated from similar chemical structures.

Physicochemical and Toxicological Data